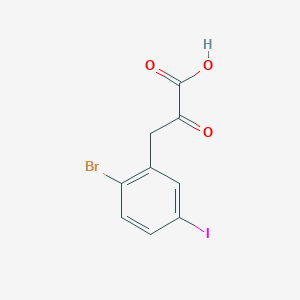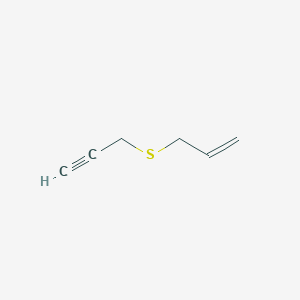
Allyl propargyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl(2-propyn-1-yl)sulfane is an organosulfur compound characterized by the presence of an allyl group and a propynyl group attached to a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Allyl(2-propyn-1-yl)sulfane typically involves the reaction of allyl halides with propynyl thiolates under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of the allyl halide, resulting in the formation of the sulfane compound.
Industrial Production Methods: Industrial production of Allyl(2-propyn-1-yl)sulfane may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: Allyl(2-propyn-1-yl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur species. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in substitution reactions, where the allyl or propynyl groups are replaced by other functional groups. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Allyl(2-propyn-1-yl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s reactivity with biological molecules makes it a useful tool in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Allyl(2-propyn-1-yl)sulfane involves its interaction with nucleophiles and electrophiles. The sulfur atom in the compound can form bonds with various molecular targets, leading to the formation of new chemical species. The allyl and propynyl groups provide sites for further chemical modifications, enhancing the compound’s versatility.
Comparación Con Compuestos Similares
- (E)-1-Allyl-2-(prop-1-en-1-yl)disulfane
- (Z)-1-Allyl-2-(prop-1-en-1-yl)disulfane
- Allyl 1-propenyl disulfide
Comparison: Allyl(2-propyn-1-yl)sulfane is unique due to the presence of both an allyl and a propynyl group attached to the sulfur atom This structural feature distinguishes it from other similar compounds, which may have different substituents or configurations
Propiedades
Número CAS |
89027-60-1 |
|---|---|
Fórmula molecular |
C6H8S |
Peso molecular |
112.19 g/mol |
Nombre IUPAC |
3-prop-2-ynylsulfanylprop-1-ene |
InChI |
InChI=1S/C6H8S/c1-3-5-7-6-4-2/h1,4H,2,5-6H2 |
Clave InChI |
PDTBDBRANSKXPV-UHFFFAOYSA-N |
SMILES canónico |
C=CCSCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


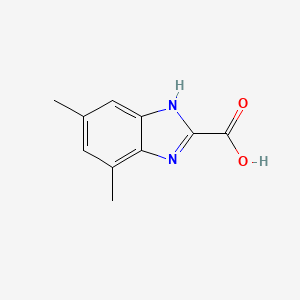
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13685629.png)
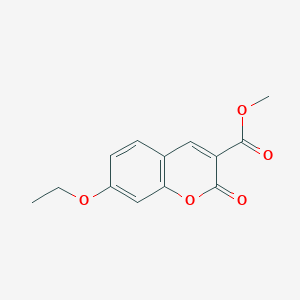
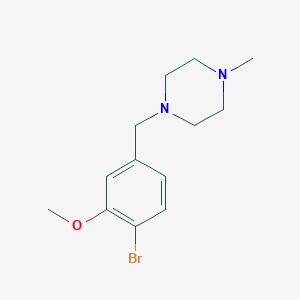
![Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate](/img/structure/B13685658.png)
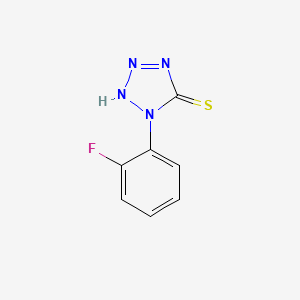
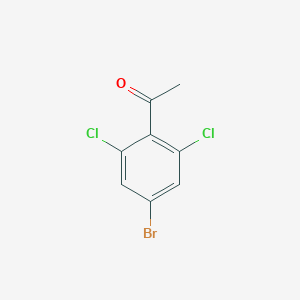
![6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13685676.png)
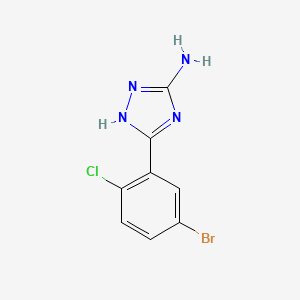
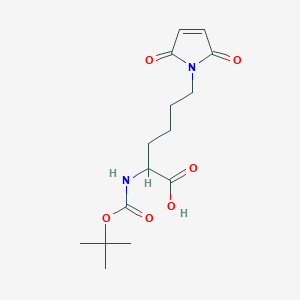
![8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13685682.png)
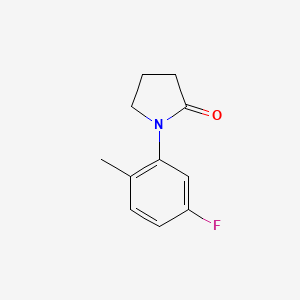
![2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685692.png)
